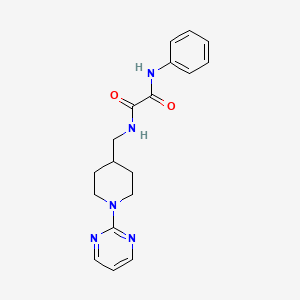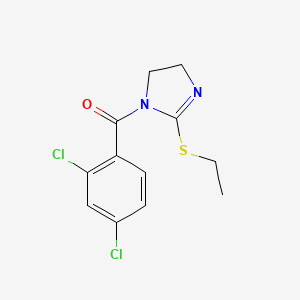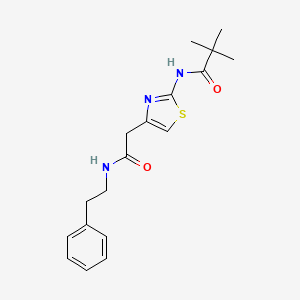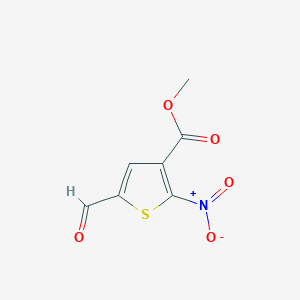![molecular formula C16H12FN3O4 B2666449 N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide CAS No. 1808890-82-5](/img/structure/B2666449.png)
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CFM-2 has been shown to inhibit the activity of a specific protein, which is involved in the regulation of cell growth and division. In
Mecanismo De Acción
CFM-2 binds to the ATP-binding pocket of PLK1, preventing the protein from phosphorylating its downstream targets. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. CFM-2 has been shown to be highly selective for PLK1, with little to no activity against other kinases.
Biochemical and Physiological Effects
CFM-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. In addition, CFM-2 has been shown to inhibit tumor growth in animal models of cancer. CFM-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its specificity for PLK1, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, CFM-2 has been shown to have minimal toxicity in animal models. However, CFM-2 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. CFM-2 also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of CFM-2. Another area of interest is the exploration of the use of CFM-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of novel drug delivery systems that can improve the solubility and half-life of CFM-2 in vivo could enhance its efficacy as a therapeutic agent.
Conclusion
In conclusion, CFM-2 is a small molecule inhibitor that has shown promise as a potential cancer therapy. Its specificity for PLK1 and minimal toxicity make it an attractive target for cancer research. Further research is needed to explore its potential in combination with other cancer therapies and to develop more effective drug delivery systems.
Métodos De Síntesis
The synthesis of CFM-2 involves several steps, including the reaction of 2-fluorobenzylcyanide with 3-methoxy-2-nitrobenzoyl chloride, followed by the addition of a base to remove the chlorine atom. The final product is obtained through recrystallization and purification. The synthesis of CFM-2 has been reported in several scientific papers, and the procedure has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential use in cancer research. The protein that CFM-2 inhibits, known as polo-like kinase 1 (PLK1), is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
Propiedades
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-24-14-8-4-6-11(15(14)20(22)23)16(21)19-13(9-18)10-5-2-3-7-12(10)17/h2-8,13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJIYQWSKKFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)
![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)


![1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2666381.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)


![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)